Cas no 84113-76-8 (Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate)

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate structure
84113-76-8 structure
Product Name:Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate
CAS No:84113-76-8
MF:C12H14N4O2
MW:246.265161991119
CID:2858977
PubChem ID:677169
Update Time:2025-04-21

Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ETHYL 2-[5-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-2-YL]ACETATE
    • BAS 03207256
    • ethyl 2-[5-(4-methylphenyl)tetrazol-2-yl]acetate
    • AKOS000662115
    • 84113-76-8
    • ethyl 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
    • ethyl2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate
    • Ethyl 2-(5-(4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl)acetate
    • JS-1140
    • ethyl 2-(5-p-tolyl-2H-tetrazol-2-yl)acetate
    • Inchi: 1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
    • InChI Key: CNVZSGWRYPAORK-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1N=NC(C2C=CC(C)=CC=2)=N1)=O

Computed Properties

  • Exact Mass: 246.11167570Da
  • Monoisotopic Mass: 246.11167570Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 69.9Ų
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